molecular formula C13H12ClN3O2 B1680123 2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide CAS No. 106410-13-3

2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide

Cat. No. B1680123
M. Wt: 277.7 g/mol
InChI Key: HEMNVSCJOZIBEQ-UHFFFAOYSA-N
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Description

“2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide” is a chemical compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . It’s found in many natural products and is considered a potential source of biologically active compounds .


Synthesis Analysis

The synthesis of pyrrole derivatives like “2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide” often involves the condensation of carboxylic acids with amines . This process is followed by acid-mediated cyclization to form the pyrrole ring . The preparative procedure is highly tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of “2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives allows them to undergo a variety of reactions. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Future Directions

Pyrrole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide”, as a pyrrole derivative, may also hold promise for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMNVSCJOZIBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301064
Record name NSC140873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide

CAS RN

106410-13-3
Record name NSC140873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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